2-Bromo-6-chloro-4-methoxyaniline
Description
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |
InChI Key |
FMQFUXGZFCBAHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation of 4-Methoxyaniline Derivatives
Stepwise Halogenation: Starting from 4-methoxyaniline, bromination at the 2-position is achieved by electrophilic aromatic substitution using bromine or bromide salts (e.g., FeBr3 catalysis). Subsequent chlorination at the 6-position can be performed using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination or substitution at undesired positions.
Regioselectivity: The methoxy group is an ortho/para-directing activator, facilitating substitution at positions 2 and 6. Careful control of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical to achieve the desired substitution pattern.
Cross-Coupling and Catalytic Amination Approaches
Suzuki-Miyaura Coupling: Although more commonly used for aryl-aryl bond formation, Suzuki coupling can be employed to functionalize halogenated aniline intermediates. For example, 2-bromo-4-methoxyaniline can be coupled with aryl boronic acids to introduce additional substituents, but in the context of 2-Bromo-6-chloro-4-methoxyaniline, this method is less direct.
Buchwald-Hartwig Amination: This palladium-catalyzed amination can be used to introduce amino groups onto halogenated aromatic rings. However, since the target compound already contains the amino group, this method is more relevant for derivative synthesis rather than initial preparation.
Multistep Synthesis Route Example
A representative synthetic sequence for 2-Bromo-6-chloro-4-methoxyaniline is:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | 4-Methoxyaniline + Br2/FeBr3 | 2-Bromo-4-methoxyaniline |
| 2 | Chlorination | NCS or Cl2, controlled temperature | 2-Bromo-6-chloro-4-methoxyaniline |
| 3 | Purification | Recrystallization or chromatography | Pure 2-Bromo-6-chloro-4-methoxyaniline |
Reaction Conditions and Optimization
Solvents: Common solvents include dichloromethane, acetonitrile, or chloroform for halogenation steps due to their inertness and ability to dissolve aromatic amines.
Temperature: Low to moderate temperatures (0–25°C) are preferred to control reaction rates and minimize side reactions.
Catalysts: Lewis acids such as FeBr3 or FeCl3 are used to activate halogen sources and enhance electrophilic substitution efficiency.
Stoichiometry: Precise molar ratios of halogen sources to substrate control mono-substitution and prevent polyhalogenation.
Analytical Characterization of the Compound
Spectroscopic Data
| Technique | Characteristic Signals/Features |
|---|---|
| ¹H NMR | Aromatic protons δ 6.5–7.5 ppm; methoxy (-OCH3) singlet ~3.8 ppm; NH2 protons broad signals around δ 3.5–4.0 ppm |
| ¹³C NMR | Aromatic carbons with shifts influenced by halogens and methoxy groups; methoxy carbon ~55 ppm |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 236.9 corresponding to C7H7BrClNO; isotopic pattern characteristic of Br and Cl |
| FT-IR | NH2 stretching vibrations near 3400 cm⁻¹; C-Br and C-Cl stretches in fingerprint region (~600–800 cm⁻¹); aromatic C-H stretches around 3000 cm⁻¹ |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with gradient elution (water/acetonitrile with 0.1% formic acid) can separate impurities; retention time correlates with hydrophobicity.
Thin-Layer Chromatography (TLC): Silica gel plates with ethyl acetate/hexane mixtures (1:4) and UV detection; Rf values approximately 0.3–0.4.
Research Discoveries and Applications Related to Preparation
The compound's synthesis has been optimized for high regioselectivity and yield by controlling halogenation steps, as documented in recent studies.
It serves as a key intermediate in the synthesis of kinase inhibitors targeting anaplastic lymphoma kinase (ALK) and rho kinase, with implications in cancer therapy.
Advanced catalytic systems such as Rh(II)-catalyzed C–H amination have been explored for related derivatives, indicating potential for further functionalization of the compound.
Summary Table: Preparation Methods and Key Parameters
| Preparation Method | Starting Material | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Direct Electrophilic Halogenation | 4-Methoxyaniline | Br2/FeBr3 for bromination; NCS or Cl2 for chlorination | Simple, cost-effective, regioselective | Requires careful control to avoid polyhalogenation |
| Suzuki-Miyaura Coupling | Halogenated anilines | Pd catalyst, aryl boronic acids | Versatile for derivatives | Less direct for initial compound synthesis |
| Buchwald-Hartwig Amination | Halogenated aromatics | Pd catalyst, amine sources | Efficient amination | Not primary for initial compound synthesis |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group in the compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction reactions can modify the amino group to form different functional groups.
Scientific Research Applications
2-Bromo-6-chloro-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2-Bromo-6-chloro-4-methoxyaniline and analogous compounds:
Electronic and Reactivity Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group in 2-Bromo-6-chloro-4-methoxyaniline enhances ring activation for electrophilic substitution compared to the nitro group in 2-Bromo-6-chloro-4-nitroaniline, which deactivates the ring .
- Methyl (in 4-Bromo-2-chloro-6-methylaniline) is less electron-donating than methoxy, reducing solubility in polar solvents .
- Halogen Effects: Fluorine (in 2-Bromo-6-fluoro-4-methoxyaniline) increases electronegativity, altering reaction kinetics compared to chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
